2-Fluoro-1-nitrohexane
Description
2-Fluoro-1-nitrohexane (C₆H₁₁FNO₂) is an aliphatic compound featuring a hexane backbone substituted with a fluorine atom at the second carbon and a nitro group (-NO₂) at the first carbon. This structure combines the electron-withdrawing effects of fluorine and the nitro group, which influence reactivity, polarity, and intermolecular interactions.
Properties
IUPAC Name |
2-fluoro-1-nitrohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-2-3-4-6(7)5-8(9)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAXHIDCKZERSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502051 | |
| Record name | 2-Fluoro-1-nitrohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-15-7 | |
| Record name | 2-Fluoro-1-nitrohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-nitrohexane can be synthesized through several methods. One common approach involves the nitration of 2-fluorohexane using nitric acid. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound . Another method involves the reaction of 2-fluorohexane with nitrite ions in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of 2-Fluoro-1-nitrohexane often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-nitrohexane undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Scientific Research Applications
2-Fluoro-1-nitrohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitrohexane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets . These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 2-Fluoro-1-nitrohexane with key analogues:
Reactivity and Stability
- Nitro Group Effects: The -NO₂ group in 2-Fluoro-1-nitrohexane increases polarity and may confer explosive tendencies under heat or friction, a trait observed in nitroalkanes like nitromethane. This contrasts with non-nitro analogues like 1-fluorohexane, which exhibit lower reactivity .
- This differs from fluoroethane, where fluorine’s inductive effects dominate without competing functional groups .
Physicochemical Properties
- Boiling Point : 2-Fluoro-1-nitrohexane likely has a higher boiling point (~150–170°C est.) than 1-fluorohexane due to stronger dipole-dipole interactions from the nitro group. Fluoroethane, with its short chain, remains gaseous at room temperature .
Hazard Profiles
- Toxicity: Fluorinated nitro compounds may pose inhalation or dermal hazards, though specific toxicological data for 2-Fluoro-1-nitrohexane is unavailable. Analogues like 1-(2-Amino-6-nitrophenyl)ethanone highlight the need for caution due to insufficient toxicological studies .
- Environmental Impact : Fluorinated compounds often exhibit persistence; the nitro group could further complicate biodegradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
